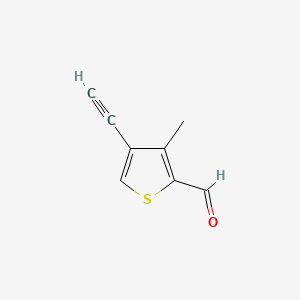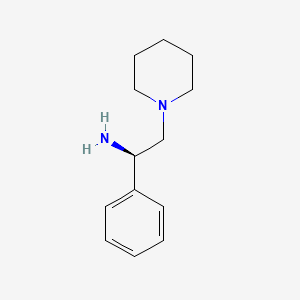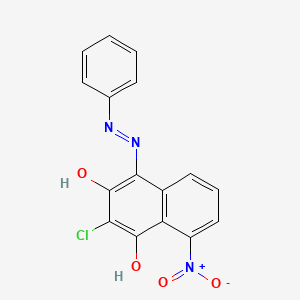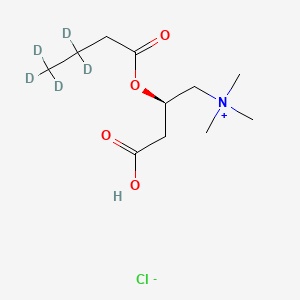
(R)-Butyryl Carnitine-d5 Chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Butyryl Carnitine-d5 Chloride is a deuterated derivative of ®-Butyryl Carnitine, a naturally occurring compound involved in the metabolism of fatty acids. The deuterium labeling (d5) is used for various research purposes, including metabolic studies and mass spectrometry. This compound is significant in the study of biochemical pathways and the development of therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Butyryl Carnitine-d5 Chloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of ®-Butyryl Carnitine.
Deuterium Labeling: Deuterium atoms are introduced into the butyryl group to form ®-Butyryl Carnitine-d5.
Chloride Formation: The final step involves converting the compound into its chloride form.
The reaction conditions often include the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The process may involve multiple steps of purification and characterization to achieve the desired product.
Industrial Production Methods
Industrial production of ®-Butyryl Carnitine-d5 Chloride may involve large-scale synthesis using automated systems and advanced purification techniques. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for research and development.
化学反応の分析
Types of Reactions
®-Butyryl Carnitine-d5 Chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions may convert it into alcohols or other reduced forms.
Substitution: The chloride group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or ammonia.
Major Products Formed
The major products formed from these reactions include various derivatives of ®-Butyryl Carnitine-d5, such as carboxylic acids, alcohols, and substituted compounds. These products are often used in further research and development.
科学的研究の応用
®-Butyryl Carnitine-d5 Chloride has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies and mass spectrometry.
Biology: Helps in understanding the role of carnitine in cellular metabolism.
Medicine: Investigated for its potential therapeutic effects in metabolic disorders.
Industry: Utilized in the development of pharmaceuticals and nutritional supplements.
作用機序
The mechanism of action of ®-Butyryl Carnitine-d5 Chloride involves its role in the transport of fatty acids into the mitochondria for β-oxidation. The deuterium labeling allows for precise tracking of the compound in metabolic studies. The molecular targets include enzymes involved in fatty acid metabolism, such as carnitine acyltransferases.
類似化合物との比較
Similar Compounds
L-Carnitine: A naturally occurring compound with similar metabolic functions.
Acetyl-L-Carnitine: Another derivative with additional acetyl group.
Propionyl-L-Carnitine: Contains a propionyl group instead of butyryl.
Uniqueness
®-Butyryl Carnitine-d5 Chloride is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms enhance the stability and allow for precise tracking in metabolic studies, making it a valuable tool in scientific research.
特性
分子式 |
C11H22ClNO4 |
|---|---|
分子量 |
272.78 g/mol |
IUPAC名 |
[(2R)-3-carboxy-2-(3,3,4,4,4-pentadeuteriobutanoyloxy)propyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C11H21NO4.ClH/c1-5-6-11(15)16-9(7-10(13)14)8-12(2,3)4;/h9H,5-8H2,1-4H3;1H/t9-;/m1./s1/i1D3,5D2; |
InChIキー |
SRYJSBLNSDMCEA-ROCQGEIPSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])CC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] |
正規SMILES |
CCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



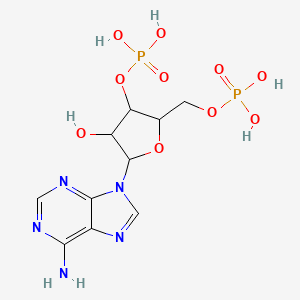
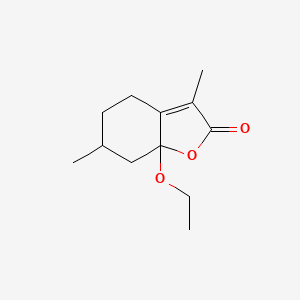
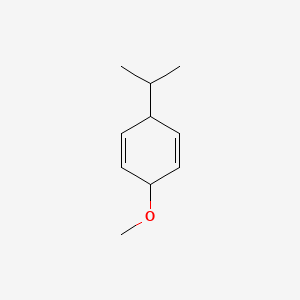
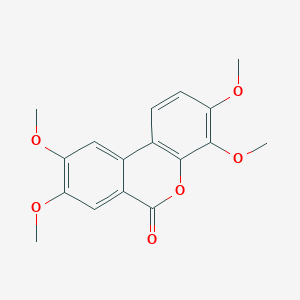

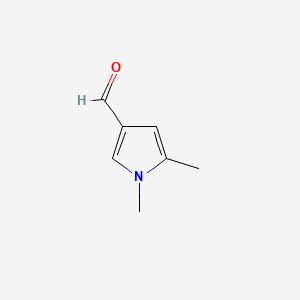
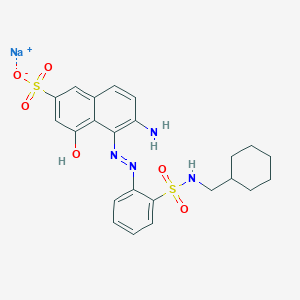
![6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N'-(5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl)hexanehydrazide](/img/structure/B13837401.png)

![(1R)-1-cyclopentyl-N-[(1S)-1-phenylethyl]ethanamine](/img/structure/B13837428.png)
